N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a methoxyphenyl group at the N-terminal and a methylthiophenylamino-substituted ethyl moiety at the thiazole-4 position. This compound’s structure combines a thiazole core with sulfur-containing linkages (thioether and methylthio groups) and aromatic acetamide substituents, which are common in bioactive molecules targeting enzymes, receptors, or protein-protein interactions .
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S3/c1-27-16-7-5-6-14(10-16)22-20(26)13-30-21-23-15(12-29-21)11-19(25)24-17-8-3-4-9-18(17)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDCJKYBLUYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 459.6 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 941980-46-7 |
The biological activity of N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant for treating Alzheimer's disease, as it can enhance cholinergic signaling by preventing the breakdown of acetylcholine .
- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death has been documented in several studies .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may protect neuronal cells from oxidative stress and inflammation, contributing to their potential use in neurodegenerative disease therapies .
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- In vitro studies demonstrated that N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide significantly inhibited AChE activity, with IC50 values comparable to other known inhibitors .
- Animal models have shown that administration of this compound leads to improved cognitive function and reduced amyloid plaque formation, which are hallmarks of Alzheimer's pathology .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with the compound resulted in a 40% reduction in Aβ plaque levels compared to untreated controls, alongside improved performance in memory tasks .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer activity .
Scientific Research Applications
Anticancer Properties
N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has shown significant potential in cancer research. The following points summarize its anticancer activities:
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
- In Vitro Studies :
- In Vivo Studies :
Data Tables
The following table summarizes key findings from studies involving N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1 | 6b | Melanoma | 1.61 | Apoptosis |
| 2 | N-(3-methoxyphenyl)-... | U-87 | 10 | Autophagy |
| 3 | Thiazole Derivative | CML | 1.98 | Cell Cycle Arrest |
Melanoma Treatment
A study reported that a related compound effectively induced apoptosis in melanoma cell lines, leading to decreased viability and increased markers of apoptosis. This finding supports the potential of thiazole-containing compounds as effective treatments for melanoma .
Pancreatic Cancer
Research demonstrated that derivatives with thiazole moieties significantly inhibited pancreatic cancer cell proliferation through mechanisms involving mitochondrial dysfunction. This highlights the versatility of the compound in targeting different types of cancer .
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Piperazine/Thioaryl Substituents : The target compound’s thioether group at the thiazole-2 position contrasts with piperazine or substituted thioaryl groups in ’s derivatives, which may enhance solubility or target selectivity .
- Methoxyaryl Groups: The 3-methoxyphenyl group in the target compound is structurally analogous to 4-methoxyphenyl in compound 19s (), which demonstrated radiosensitizing activity via phenoxy-propanoic acid motifs .
- Triazole vs. Thiazole Cores : Unlike triazole-containing derivatives in and , the target compound’s thiazole core may prioritize kinase or protease inhibition over multitarget ligand activity .
Physicochemical Properties :
- The methylthio group (S-CH₃) enhances lipophilicity compared to polar substituents like piperazine () or carboxylic acids (). This may improve membrane permeability but reduce aqueous solubility .
- The thioether linkage (C-S-C) provides metabolic stability relative to ester or amide bonds in compounds like 19s .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized by reacting 2-bromo-1-(2-(methylthio)phenyl)ethan-1-one with thiourea in ethanol under reflux (Scheme 1). This method, adapted from US7037929B1, proceeds via cyclocondensation to yield 4-(2-(methylthio)phenyl)thiazol-2-amine.
Reaction Conditions :
Functionalization at the 4-Position
The ethylamide group is introduced by treating the thiazole-2-amine with bromoacetyl bromide in dichloromethane (DCM) in the presence of triethylamine (TEA), yielding 4-(2-bromoethyl)thiazol-2-amine. Subsequent amidation with 2-(methylthio)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) affords 4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-amine.
Optimization Notes :
- Excess EDC (1.5 equiv) improves amidation efficiency.
- DMSO enhances solubility but may require post-reaction purification via column chromatography.
Introduction of the Thioacetamide Side Chain
Thiolation at the Thiazole 2-Position
The 2-amino group of the thiazole is replaced with a thiol via diazotization and displacement. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which reacts with potassium ethyl xanthate to yield the thiolated product.
Critical Parameters :
Acetamide Coupling
The thiol intermediate reacts with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C, forming the thioether linkage.
Mechanistic Insight :
- Nucleophilic aromatic substitution (SₙAr) facilitated by the electron-deficient thiazole ring.
- K₂CO₃ acts as a base, deprotonating the thiol to enhance nucleophilicity.
Final Assembly and Purification
Global Deprotection and Cyclization
Residual protecting groups (e.g., tert-butoxycarbonyl, if used) are removed via trifluoroacetic acid (TFA) in DCM. The crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient.
Analytical Data :
- HPLC Purity : >98%
- Mass Spec (ESI+) : m/z 502.1 [M+H]⁺
Crystallization and Characterization
Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. Spectroscopic validation includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–6.75 (m, 8H, aromatic), 4.32 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Hantzsch thiazole | Ethanol, 80°C, 12 h | 68–72 | 90 |
| 2 | Amide coupling | EDC/HOBt, DMSO, rt, 24 h | 85 | 95 |
| 3 | Thiolation | NaNO₂/HCl, 0–5°C, 2 h | 75 | 88 |
| 4 | SₙAr | K₂CO₃, CH₃CN, 60°C, 8 h | 80 | 92 |
| 5 | HPLC purification | Acetonitrile/water, 35 min | – | 98 |
Challenges and Mitigation Strategies
- Low Solubility : The thiazole intermediate’s poor solubility in polar solvents is addressed by using DMSO as a co-solvent.
- Byproduct Formation : Thiourea byproducts from the Hantzsch reaction are removed via aqueous washings.
- Racemization : Chiral purity is maintained by avoiding strong bases during amide coupling.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are recommended for the diazotization step to enhance safety and yield. Solvent recovery systems (e.g., distillation for ethanol) reduce environmental impact.
Q & A
Q. What are the key considerations for synthesizing N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide with high purity?
Methodological Answer: The synthesis involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and acetamide coupling. Critical parameters include:
- Reagent Selection : Use anhydrous solvents (e.g., THF, DMF) and catalysts (e.g., NaH) to minimize side reactions .
- Temperature Control : Maintain temperatures between 0–60°C during nucleophilic substitutions to prevent decomposition .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. How should researchers characterize this compound’s structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₁H₂₂N₄O₃S₃, [M+H]+ expected m/z ≈ 475.08) .
- IR Spectroscopy : Detect S-H (2550 cm⁻¹) and C=O (1650 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., α/β-glucosidase inhibition) with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls) to eliminate batch variability .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
- Target Specificity Profiling : Perform kinome-wide screening or thermal shift assays to confirm binding to intended targets (e.g., kinases, receptors) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Co-solvent systems (PEG-400/water) or nanoformulations improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation at methoxy groups) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce CYP450-mediated oxidation .
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., EGFR, COX-2) and prioritize substituents enhancing H-bond interactions .
- MD Simulations : Analyze stability of ligand-target complexes (50 ns trajectories) to identify critical residues for binding .
- QSAR Models : Train regression models on IC₅₀ data to correlate electronic parameters (Hammett σ) with activity .
Methodological Challenges and Solutions
Q. Addressing Low Yield in Thioether Coupling Reactions
- Root Cause : Competing oxidation of thiol intermediates.
- Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) .
Q. Managing Stereochemical Complexity in Analog Synthesis
- Root Cause : Racemization at chiral centers during acetamide formation.
- Solution : Low-temperature (<0°C) reactions with chiral auxiliaries (e.g., Evans oxazolidinones) .
Key Research Findings from Literature
- Anticancer Activity : EC₅₀ of 8.2 µM against MCF-7 cells via tubulin polymerization inhibition .
- Antimicrobial Potency : MIC of 4 µg/mL against S. aureus (comparable to ciprofloxacin) .
- Enzyme Inhibition : 78% β-glucosidase inhibition at 10 µM, suggesting antidiabetic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
